N-(3-CHLORO-4-FLUOROPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE
Overview
Description
N-(3-Chloro-4-fluorophenyl)-2-[4-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and halogenated phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Halogenation: The phenyl ring is halogenated using reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) to introduce chlorine and fluorine atoms, respectively.
Coupling Reactions: The final coupling of the quinoline and piperidine moieties is achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions, where halogens are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like NH3, RSH (thiols)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Biological Research: The compound is used to study receptor-ligand interactions and signal transduction pathways in cellular models.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. As a positive allosteric modulator of mGlu4, it binds to a site distinct from the orthosteric site, enhancing the receptor’s response to its natural ligand. This modulation affects downstream signaling pathways, potentially leading to therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Another positive allosteric modulator of mGlu4 with a different core structure.
N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine: A chlorinated metabolite of the antidepressant paroxetine, undergoing various substitution and elimination reactions.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of a quinoline core, piperidine ring, and halogenated phenyl groups, which confer distinct pharmacological properties and synthetic versatility.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylpiperidine-1-carbonyl)-2-oxoquinolin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN3O3/c1-15-8-10-28(11-9-15)24(32)18-13-23(31)29(21-5-3-2-4-17(18)21)14-22(30)27-16-6-7-20(26)19(25)12-16/h2-7,12-13,15H,8-11,14H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDFJLLHKQXHDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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